molecular formula C8H11N3O B1597638 2-amino-N-methylbenzohydrazide CAS No. 59169-69-6

2-amino-N-methylbenzohydrazide

Cat. No. B1597638
CAS RN: 59169-69-6
M. Wt: 165.19 g/mol
InChI Key: KBVKSMLDIIJRII-UHFFFAOYSA-N
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Description

2-amino-N-methylbenzohydrazide is a chemical compound with the molecular formula C8H11N3O . It is a specialty chemical that can be used in various applications .


Chemical Reactions Analysis

Amines, including 2-amino-N-methylbenzohydrazide, can undergo a variety of reactions. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Antihypertensive Agents: 2-Amino-N-methylbenzohydrazide derivatives have been synthesized and evaluated for their potential as antihypertensive α-blocking agents. These derivatives exhibit good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008).

Analytical Chemistry

  • Analytical Method Development: This compound has been identified as a major degradation product in pharmaceutical analysis. A high-performance liquid chromatography method has been developed to determine it and its parent compound in pharmaceutical dosage forms, showcasing its relevance in pharmaceutical quality control (Al-Kurdi et al., 1999).

Chemical Synthesis and Reactivity

  • Synthesis of Antiallergic Agents: Derivatives of 2-amino-N-methylbenzohydrazide have been synthesized and shown to possess antiallergic activity, comparable to certain known antiallergic agents when tested in vitro (Wade et al., 1983).
  • Preparation in Pharmaceutical Chemistry: The preparation of related compounds like 2-aminomethylbenzimidazole, which are important in the synthesis of peptides and pharmaceuticals, illustrates the relevance of this class of compounds in medicinal chemistry (Wang Liguo, 2009).

Biomedical Research

  • Exploring Anticancer Activities: Complexes of related compounds, like 4-methylbenzohydrazide, have been studied for their potential anticancer properties. These studies indicate the significance of such compounds in the development of novel anticancer therapies (Ta et al., 2019).

Environmental Applications

  • Bioremediation Enzyme Characterization: Research has been conducted on enzymes that hydrolyze compounds like methyl-1H-benzimidazol-2-ylcarbamate to 2-amino-N-methylbenzohydrazide derivatives. These studies are crucial for understanding the potential use of these enzymes in bioremediation applications (Pandey et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibitor for Steel: Benzimidazole derivatives, including 2-amino-N-methylbenzohydrazide, have been investigated for their potential as corrosion inhibitors, particularly in steel protection in acidic environments. This application is significant in industrial maintenance and preservation (Gece & Bilgiç, 2009).

properties

IUPAC Name

2-amino-N-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(10)8(12)6-4-2-3-5-7(6)9/h2-5H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVKSMLDIIJRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369298
Record name 2-Amino-N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methylbenzohydrazide

CAS RN

59169-69-6
Record name 2-Amino-N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Matysiak, MM Karpińska, A Skrzypek… - Arabian Journal of …, 2019 - Elsevier
In this paper we report the design and synthesis of novel derivatives of the 4H-3,1-benzothiazinone type and heterocyclic analogues, ie benzofuro-, azolo- and thieno-1,3-thiazin-4-ones …
Number of citations: 6 www.sciencedirect.com

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